Spumigin A
Description
Spumigins are a class of bioactive peptides first isolated from cyanobacteria. They are recognized for their ability to inhibit serine proteases, such as thrombin. nih.gov This inhibitory activity makes them subjects of interest for potential pharmacological applications. The study of spumigins and their producing organisms provides valuable insights into the chemical defense mechanisms of cyanobacteria and the intricate web of interactions within their ecosystems.
Nodularia spumigena is a filamentous, nitrogen-fixing cyanobacterium that is a prominent producer of spumigins. nih.gov This species is well-known for forming extensive and often toxic blooms in brackish water bodies across the globe, with significant occurrences reported in the Baltic Sea, as well as estuaries and lagoons in Australia and New Zealand. nih.govezbiocloudpro.appwikipedia.org In addition to spumigins, N. spumigena is also a known producer of the hepatotoxin nodularin. nih.govmarinespecies.org The non-ribosomal peptide repertoire of N. spumigena is diverse, often including aeruginosins and anabaenopeptins alongside spumigins and nodularins. nih.govnih.gov Research on Baltic Sea strains has revealed that while spumigins, nodularins, and anabaenopeptins are consistently produced, the presence of aeruginosins and pseudoaeruginosins can vary between different strains. nih.gov
Spumigin A has also been isolated from the freshwater cyanobacterium Anabaena compacta. nih.gov A bioassay-guided investigation of extracts from this organism led to the identification of both this compound and a related compound, Spumigin J. nih.govacs.org Both of these compounds have demonstrated inhibitory activity against thrombin. nih.govfigshare.com The habitat of Anabaena compacta is noted as freshwater. nih.gov It is worth noting that the taxonomic classification of this organism has been subject to revision, with some sources regarding it as a synonym of Dolichospermum compactum. algaebase.org
The cyanobacterium Sphaerospermopsis torques-reginae is another known producer of spumigins. frontiersin.org This species, which has undergone taxonomic reclassification from its original designation as Anabaena torques-reginae, is characterized by its twisted trichomes. researchgate.net It is typically found in dense freshwater blooms but has also been observed in low-salinity environments. researchgate.net Toxic blooms of S. torques-reginae have been documented in tropical water bodies in northeastern Brazil. researchgate.net This organism is also known to produce the neurotoxin guanitoxin.
A family of compounds structurally similar to spumigins, named pseudospumigins, has been identified in the benthic cyanobacterium Nostoc sp.. frontiersin.org Specifically, the strain Nostoc sp. CENA543, isolated from a shallow, saline-alkaline lake in the Pantanal wetland of Brazil, produces a range of these novel protease inhibitors. nih.govfrontiersin.org The discovery of pseudospumigins in Nostoc is significant as it highlights a close chemical and genetic relationship with the spumigins found in Nodularia spumigena. frontiersin.org Nostoc sp. CENA543 is also notable for producing high levels of nodularin-R, a trait more commonly associated with Nodularia spumigena. frontiersin.org
Data on this compound and Related Compounds
The following table provides a summary of this compound and its related compounds, detailing the producing organism, the environment in which the organism is found, and the reported biological activity of the compounds.
| Compound | Producing Organism | Environment | Reported Biological Activity |
| This compound | Nodularia spumigena | Marine/Brackish | Thrombin Inhibitor nih.gov |
| Anabaena compacta | Freshwater | Thrombin Inhibitor (EC50 = 2.1 μM) nih.govacs.orgfigshare.com | |
| Sphaerospermopsis torques-reginae | Freshwater/Low Salinity | Not specified in provided context | |
| Spumigin E | Nodularia spumigena | Marine/Brackish | Dipeptide nih.gov |
| Spumigin J | Anabaena compacta | Freshwater | Thrombin Inhibitor (EC50 = 4.9 μM) nih.govacs.orgfigshare.com |
| Pseudothis compound | Nostoc sp. CENA543 | Saline-Alkaline Lake | Weak trypsin inhibitor (IC50 = 4.5 μM) researchgate.net |
| Pseudospumigins A-F | Nostoc sp. CENA543 | Saline-Alkaline Lake | Protease Inhibitors nih.govfrontiersin.org |
Structure
2D Structure
Properties
Molecular Formula |
C31H44N6O7 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(2S,4S)-N-[5-(diaminomethylideneamino)-1-hydroxypentan-2-yl]-1-[(2R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]-4-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H44N6O7/c1-19-15-26(28(42)35-22(18-38)3-2-14-34-31(32)33)37(17-19)30(44)25(13-8-20-4-9-23(39)10-5-20)36-29(43)27(41)16-21-6-11-24(40)12-7-21/h4-7,9-12,19,22,25-27,38-41H,2-3,8,13-18H2,1H3,(H,35,42)(H,36,43)(H4,32,33,34)/t19-,22?,25+,26-,27+/m0/s1 |
InChI Key |
LRHLULGPZSFCCN-NBJYBXKZSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](N(C1)C(=O)[C@@H](CCC2=CC=C(C=C2)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)O)C(=O)NC(CCCN=C(N)N)CO |
Canonical SMILES |
CC1CC(N(C1)C(=O)C(CCC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)O)C(=O)NC(CCCN=C(N)N)CO |
Synonyms |
spumigin A |
Origin of Product |
United States |
Ii. Structural Elucidation and Chemodiversity of Spumigin a Congeners
General Linear Tetrapeptide Architecture
Spumigins are fundamentally linear molecules that mimic the structure of a tetrapeptide. nih.gov They are often found produced alongside another family of linear peptides called aeruginosins. researchgate.net The general architecture of spumigins consists of four key moieties linked in a linear sequence. This typically includes an N-terminal capping group, followed by three amino acid or amino acid-like residues. This tetrapeptide-like structure is a defining characteristic of the spumigin family. nih.gov
Detailed Subunit Analysis of Spumigin A and its Variants
The chemical diversity within the spumigin family arises from variations in the constituent subunits at different positions along the peptide backbone. This section will focus on the specific subunits relevant to this compound and its close congeners.
N-Terminal Hydroxyphenyl Lactic Acid Derivatives
One of the common N-terminal capping groups in the spumigin family is d-Hydroxyphenyllactic acid (d-Hpla). The presence of this subunit is confirmed in the detailed chemical structure of Spumigin E, a known congener of this compound. researchgate.net The International Union of Pure and Applied Chemistry (IUPAC) name for Spumigin E explicitly identifies a "(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl" group. researchgate.net The (2R) stereochemistry at the alpha-carbon of this propanoyl unit corresponds to the D-configuration of the lactic acid derivative. wou.educsbsju.edu The D-enantiomers of such hydroxy acids are often indicative of a bacterial origin. wikipedia.org
Further diversification at the N-terminus is observed through modifications of the d-Hpla unit. A notable variant is the acetylated form, d-Hydroxyphenylacetyllactic acid. Evidence for this structure comes from the characterization of a spumigin variant designated as "(Hpla + 42)-Hty-Pro-Argal". researchgate.net The "+ 42" mass shift from a standard Hpla unit strongly indicates the addition of an acetyl group (CH₃CO), resulting in a d-Hydroxyphenylacetyllactic acid moiety. This acetylation further exemplifies the chemodiversity generated by the biosynthetic machinery of cyanobacteria.
Hydrophobic Amino Acid Moiety at Position 2
In this compound and its close variants, the hydrophobic amino acid at position 2 is d-Homotyrosine (d-Hty). Homotyrosine is an analogue of tyrosine with an additional methylene (B1212753) group in its side chain. The IUPAC name for Spumigin E includes the fragment "-4-(4-hydroxyphenyl)butanoyl", which corresponds to a homotyrosine residue. researchgate.net The stereochemistry of this subunit is designated as (2R), indicating the D-configuration. researchgate.netwou.educsbsju.edu The presence of d-amino acids is a common feature in non-ribosomally synthesized peptides from cyanobacteria. nih.gov The structure of the spumigin variant "(Hpla + 42)-Hty-Pro-Argal" also confirms Homotyrosine (Hty) at this position. researchgate.net
d-Homophenylalanine (B556025)
d-Homophenylalanine, an amino acid with an additional methylene group in its side chain compared to phenylalanine, is a known constituent of spumigin congeners. Its incorporation increases the length and flexibility of the side chain, which can influence the binding affinity of the molecule to its target proteases. The presence of d-homophenylalanine has been identified in various spumigin analogues. nih.gov
d-Tyrosine
Congeners of spumigins have been identified where the position 2 residue is d-tyrosine. nih.govnih.gov Tyrosine, being a hydroxylated version of phenylalanine, introduces a polar hydroxyl group on the aromatic ring. This modification can alter the electronic properties and hydrogen-bonding capabilities of the molecule. The structural elucidation of aeruginosins, a closely related class of peptides also produced by Nodularia spumigena, has confirmed the presence of L-tyrosine at this position, highlighting the biosynthetic capacity of the organism to incorporate this residue. nih.govresearchgate.net Spumigin E, for example, contains a D-homotyrosine residue, a hydroxylated derivative of homophenylalanine. plos.orgnih.gov
d-Leucine (B559557)
The substitution of the aromatic side chain of phenylalanine with the aliphatic, branched-chain of d-leucine has also been observed in spumigin analogues. This change from an aromatic to an aliphatic residue significantly alters the steric and hydrophobic properties at this position. Synthetic studies of spumigin analogues have explored the impact of incorporating d-leucine, demonstrating that such modifications are synthetically accessible and can influence biological activity. nih.gov
Central Core Proline Derivatives at Position 3
The central core of the spumigin structure is characterized by the presence of a proline residue or one of its derivatives. The unique cyclic structure of proline imparts a significant conformational constraint on the peptide backbone, which is crucial for its biological function. wikipedia.orgnih.gov The variation in this position is a key aspect of spumigin chemodiversity.
l-Proline (B1679175)
The foundational proline residue, l-proline, serves as the central core in many spumigin analogues. nih.gov Its rigid five-membered ring plays a critical role in orienting the flanking amino acid residues for optimal interaction with target enzymes. nih.gov The synthesis of spumigin libraries has often utilized l-proline to create analogues for structure-activity relationship studies. nih.govresearchgate.net
(2S,4S)-4-Methylproline
A notable variation at the proline position is the incorporation of (2S,4S)-4-methylproline (mPro). nih.gov This methylated derivative adds a methyl group to the proline ring, further constraining its conformation and altering its hydrophobic character. The enzymatic machinery required for the synthesis of this unusual amino acid is encoded within the spumigin gene cluster. nih.gov Spumigins containing a (2S,4S)-4-methylproline core have been identified as potential lead compounds for the development of new direct thrombin inhibitors. nih.gov Spumigin E is a well-characterized natural congener that features this specific proline derivative in its structure. plos.orgnih.gov The presence of 4-methylproline biosynthetic genes is considered a marker for discovering novel nonribosomal peptides in cyanobacteria. nih.gov
C-Terminal Arginine Derivatives
The C-terminus of spumigins is typically occupied by an arginine residue or a derivative thereof. This positively charged residue is a key determinant for the interaction with the S1 pocket of serine proteases. The structural diversity at this terminus is achieved through modifications to the arginine side chain, primarily through reduction of the carboxyl group.
Spumigins are often biosynthetically released from the NRPS complex as reactive peptide aldehydes. nih.govnih.gov This results in the C-terminal residue being an argininal (B8454810) , where the carboxylic acid is replaced by an aldehyde group. This aldehyde can then be further reduced to form an argininol , containing a primary alcohol. Both argininal and argininol have been identified in the C-terminal position of spumigin-related peptides like pseudoaeruginosins, which are also produced by Nodularia spumigena. nih.gov The specific C-terminal modification can have a significant impact on the inhibitory potency and selectivity of the compound.
Arginine
The presence of an arginine residue is a characteristic feature of many spumigins. This positively charged amino acid plays a critical role in the bioactivity of these peptides. The guanidinium (B1211019) group of arginine is a key structural element for binding to the active sites of target enzymes like thrombin and factor Xa. nih.gov The structural elucidation of these peptides confirms the incorporation of this fundamental amino acid, which serves as a foundational block upon which further chemical diversity is built.
Argininal
A notable variation observed in spumigin congeners is the oxidation of the C-terminal arginine to its corresponding aldehyde, argininal. An example of this is found in Spumigin E. researchgate.net The terminal carboxyl group of the arginine residue is replaced by an aldehyde functional group. This modification significantly alters the chemical reactivity of the C-terminus. The aldehyde group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in enzyme active sites. The IUPAC name for Spumigin E, (2S,4S)-N-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]-4-methylpyrrolidine-2-carboxamide, indicates the presence of this argininal-like moiety, identifiable by the "-al" suffix in a simplified naming context. researchgate.net
Argininol
Further reduction of the C-terminal argininal leads to the formation of argininol, where the aldehyde is converted to a primary alcohol. This transformation results in a neutral, polar functional group at the terminus of the peptide. While this modification is a known biochemical transformation, specific named spumigin congeners featuring an argininol residue are not as prominently documented in readily available scientific literature. However, the potential for this variation exists within the biosynthetic machinery that produces these peptides, representing a possible, albeit less common, source of chemodiversity.
Methyllysine
While arginine and its derivatives are the most common C-terminal residues, the structural diversity of cyanobacterial peptides suggests that other basic amino acids could potentially be incorporated. Methyllysine, a derivative of lysine (B10760008), is one such possibility. Lysine provides a similar long, basic side chain required for certain molecular interactions. The incorporation of a methylated form of lysine would alter the residue's size, hydrophobicity, and hydrogen-bonding capacity. As with argininol, the isolation of a specific spumigin congener containing methyllysine is not widely reported, but it remains a theoretical source of the rich chemodiversity seen in this peptide family.
Stereochemical Assignments
The complex structures of spumigins, which often contain multiple non-proteinogenic and D-configured amino acids, necessitate advanced analytical techniques for the unambiguous determination of their stereochemistry.
Application of Advanced Marfey's Methodology
The absolute configuration of the constituent amino acids in spumigins and other complex natural peptides is frequently determined using the Advanced Marfey's method. researchgate.netnih.gov This technique is a powerful tool for chiral amino acid analysis.
The core principle of Marfey's method involves the derivatization of the amino acids obtained from complete acid hydrolysis of the peptide. The hydrolysate is reacted with a chiral derivatizing agent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), also known as Marfey's reagent. nih.gov This reaction creates diastereomeric adducts for each amino acid. Since diastereomers have different physical properties, they can be separated using standard reverse-phase high-performance liquid chromatography (HPLC).
The "advanced" version of this method enhances the analysis by coupling the HPLC separation with mass spectrometry (LC-MS). researchgate.netnih.gov This allows for the determination of the absolute configurations of even unusual or non-standard amino acids for which authentic standards may not be available. nih.gov By comparing the retention times of the derivatives from the natural product with those of derivatized D- and L-amino acid standards, the stereochemistry of each chiral center in the peptide backbone can be assigned. For instance, this method has been successfully applied to determine the complex stereochemistry of other natural peptides like ogipeptins, which also contain unusual amino acid residues. researchgate.net
Chiral Center Characterization
A chiral center is typically a tetrahedral carbon atom bonded to four different substituent groups. khanacademy.orglibretexts.org The presence of one or more such centers renders a molecule chiral. Spumigins are rich in chiral centers, contributing significantly to their structural complexity. researchgate.net
The absolute configuration at each chiral center is described using the Cahn-Ingold-Prelog (CIP) convention, assigning either an 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) descriptor. nih.gov This assignment is based on a priority system where the four substituents attached to the chiral center are ranked according to atomic number. khanacademy.org
For example, the IUPAC name for Spumigin E explicitly defines the stereochemistry at its multiple chiral centers. The name, (2S,4S)-N-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]-4-methylpyrrolidine-2-carboxamide, specifies the following configurations:
(2S, 4S) for the 4-methylproline core unit.
(2R) for the amino acid residue derived from 4-hydroxyphenylalanine.
(2R) for the α-hydroxy acid unit.
This detailed characterization is essential for total synthesis efforts and for understanding the precise three-dimensional structure required for biological activity.
Iii. Biosynthesis of Spumigin a
Non-Ribosomal Peptide Synthetase (NRPS) Pathways
NRPS enzymes are mega-synthetases responsible for assembling diverse peptide structures from a wide range of building blocks, which can include proteinogenic and non-proteinogenic amino acids, as well as other organic acids rsc.orgigem.org. The synthesis proceeds in a linear fashion on these enzyme assembly lines rsc.orgnih.gov.
Modular Organization of NRPS Enzymes
NRPS systems are organized into modules, with each module typically responsible for the incorporation of one monomer into the growing peptide chain rsc.orgigem.orgcirad.fr. The arrangement and number of these modules dictate the sequence and length of the final peptide product, following a principle known as collinearity igem.orgcirad.fr. A typical elongation module contains several core catalytic domains rsc.orgmdpi.com.
Roles of Specific Catalytic Domains (A, T, C, E, R)
Within each NRPS module, specific domains perform distinct catalytic functions:
Adenylation (A) Domain: This domain is crucial for substrate selection and activation. It recognizes a specific amino acid or other carboxylic acid, activates it as an aminoacyl or acyl adenylate using ATP, and then transfers it to the thiolation domain rsc.orgmdpi.comnih.gov.
Thiolation (T) Domain (also known as Peptidyl Carrier Protein - PCP): The T domain carries the activated substrate and the growing peptide chain via a thioester linkage to a covalently attached 4'-phosphopantetheine (B1211885) cofactor rsc.orgmdpi.comresearchgate.net. This flexible arm shuttles the intermediates between the catalytic centers of the NRPS assembly line researchgate.net.
Condensation (C) Domain: The C domain catalyzes the formation of the peptide bond between the aminoacyl or peptidyl group attached to the upstream T domain and the amino group of the substrate bound to the downstream T domain rsc.orgmdpi.comnih.gov.
Epimerase (E) Domain: Some modules contain an E domain, which is responsible for the epimerization of the incorporated amino acid, often converting an L-amino acid to its D-configuration researchgate.net.
Reductase (R) Domain: Reductase domains are typically found in the terminal module of some NRPS assembly lines and are involved in the reductive release of the peptide, often resulting in a peptide aldehyde or alcohol plos.org. In the case of spumigins, the peptides are offloaded as reactive aldehydes, suggesting the presence of a reductive release mechanism plos.orgresearchgate.net.
Spumigin Gene Cluster Analysis
The genes encoding the NRPS enzymes and associated tailoring enzymes responsible for spumigin biosynthesis are organized into a gene cluster on the cyanobacterial genome igem.org.
Genomic Location and Size (e.g., 21-kb Cluster in N. spumigena)
In Nodularia spumigena, the spumigin biosynthetic genes are located within a specific gene cluster. This cluster has been reported to be approximately 21 kilobase pairs (kb) in size plos.orgresearchgate.netplos.org. The spumigin gene cluster (spu) is located on the circular genome of N. spumigena CCY9414, situated 133 kb away from the aeruginosin gene cluster and 11 kb from the nodulapeptin gene cluster plos.orgplos.orgresearchgate.net. In Sphaerospermopsis torques-reginae, the spu and anabaenopeptin (apt) gene clusters are co-located and separated by a 12 kb region containing genes potentially involved in substrate supply acs.orgnih.govresearchgate.net.
Identification and Annotation of Biosynthetic Genes (e.g., spu genes)
The genes within the spumigin gene cluster are often designated with the prefix "spu" plos.orgplos.orgresearchgate.net. Analysis of these genes allows for the prediction of the domain organization of the NRPS enzymes and the identification of other enzymes involved in the biosynthetic pathway plos.org. For instance, the spuA-F genes in N. spumigena are known to encode proteins involved in spumigin synthesis researchgate.net. In S. torques-reginae, the spu cluster encodes two NRPS mega-synthetases, SpuA and SpuB, which together comprise four modules acs.org. SpuA is described as a hybrid NRPS/PKS containing A, KR, and PCP domains, while SpuB contains three NRPS modules with 11 domains acs.org. Bioinformatic analysis of the spu gene cluster helps in understanding the potential steps involved in incorporating specific amino acids and modifying the peptide structure plos.org.
Precursor Supply and Enzymatic Steps
The biosynthesis of Spumigin A requires the availability of specific precursor molecules, including standard and non-proteinogenic amino acids, as well as potentially other organic acids plos.orgmdpi.com. The NRPS machinery is responsible for the sequential activation and condensation of these precursors. Spumigins are linear peptides typically containing an N-terminal hydroxyphenyl lactic acid, D-homotyrosine, proline or 4-methylproline, and a C-terminal lysine (B10760008) or arginine derivative plos.orgresearchgate.net.
The enzymatic steps involve the activation of each monomer by the A domain of a specific module, followed by its transfer to the attached PCP domain nih.gov. The C domains then catalyze the formation of peptide bonds between the monomers in a stepwise manner along the NRPS assembly line mdpi.comresearchgate.net. Tailoring enzymes encoded within or near the spumigin gene cluster are responsible for modifications such as the synthesis of unusual amino acids like 4-methylproline plos.orgresearchgate.net. The hphABCD gene cluster, co-located with spu and apt clusters in some strains, is suggested to provide substrates like L-homophenylalanine (B555022) and potentially the precursor for 4-(4-hydroxyphenyl)-2-acid (Hpoba), which can be converted to L-homotyrosine (B1673401), a component of spumigins acs.orgnih.govresearchgate.net. The final step involves the release of the mature spumigin peptide from the NRPS complex, which occurs via a reductive release mechanism, yielding a peptide aldehyde plos.orgresearchgate.net.
Data Table: Predicted Domain Organization of a Hypothetical Spumigin NRPS (Based on general NRPS structure and Spumigin components)
| Module | Predicted Substrate | Core Domains | Additional Domains (if predicted) |
| 1 | Hydroxyphenyl lactic acid | A, T, C | (Loading module might lack C) |
| 2 | D-homotyrosine | C, A, T | E (for D-configuration) |
| 3 | Proline or 4-methylproline | C, A, T | Enzymes for 4-methylproline synthesis |
| 4 | Lysine or Arginine derivative | C, A, T, R | R (for aldehyde release) |
Note: This table represents a hypothetical arrangement based on the typical structure of spumigins and general NRPS organization. The exact domain organization can vary depending on the specific spumigin variant and the organism producing it.
Biosynthesis of Non-Proteogenic Amino Acids (e.g., l-Homophenylalanine via HphABCD enzymes)
The biosynthesis of this compound incorporates several non-proteogenic amino acids, which are crucial for its structure and activity. A key example is l-homophenylalanine (l-Hph). Research has identified a specific gene cluster, hphABCD, responsible for the biosynthesis of l-Hph and l-homotyrosine (l-Hty) in cyanobacteria such as Nostoc punctiforme and Sphaerospermopsis torques-reginae. mdpi.comresearchgate.netacs.orgnih.govresearchgate.netebi.ac.ukasm.orgresearchgate.netnih.gov
The hphABCD gene cluster is often found in proximity to both spumigin and anabaenopeptin gene clusters, suggesting it supplies these non-proteinogenic amino acids to both biosynthetic pathways. mdpi.comresearchgate.netacs.org The proposed biosynthetic pathway for l-Hph mediated by HphABCD enzymes and an aromatic aminotransferase involves the conversion of l-phenylalanine (B559525) (l-Phe). asm.org This pathway is analogous to leucine (B10760876) biosynthesis. nih.govresearchgate.netebi.ac.ukasm.orgnih.gov
The enzymatic steps are thought to involve:
Transamination of l-Phe to phenylpyruvic acid by an aminotransferase. asm.org
Condensation of phenylpyruvic acid with acetyl-coenzyme A catalyzed by HphA. researchgate.net
Hydrolysis of the resulting thioester. researchgate.net
Isomerization of a hydroxyl group mediated by HphCD. researchgate.netasm.org
Oxidation by HphB. researchgate.netasm.org
Spontaneous decarboxylation to produce 2-oxo-4-phenylbutanoic acid (2-OPB). asm.org
Transamination of 2-OPB to l-Hph by an aminotransferase. researchgate.netasm.org
Studies have shown that while HphB exhibits relatively relaxed substrate specificity, HphA and HphCD demonstrate tight substrate specificity. nih.govresearchgate.netasm.orgnih.gov
Incorporation of N-Terminal Protecting Carboxylic Acids
Spumigins are characterized as linear peptides containing an N-terminal hydroxyl group-containing lactic acid derivative, such as d-hydroxyphenyllactic acid or d-hydroxyphenylacetyllactic acid. mdpi.comresearchgate.net The incorporation of these N-terminal protecting carboxylic acids is a distinct feature of spumigin biosynthesis. Analysis of the spumigin gene cluster has revealed specific strategies for the incorporation of these groups. plos.orghelsinki.finih.gov This process occurs during the non-ribosomal assembly of the peptide chain. nih.gov
Comparative Biosynthesis with Related Cyanobacterial Peptides
Spumigins share structural similarities with other non-ribosomal peptides produced by cyanobacteria, particularly aeruginosins and anabaenopeptins. Comparisons of their biosynthetic pathways provide insights into the evolution and interactions of these gene clusters.
Relationship to Aeruginosin Biosynthetic Pathways
Aeruginosins are another family of linear peptide aldehydes produced by cyanobacteria, including N. spumigena. researchgate.netplos.orgnih.govplos.org Although structurally similar to spumigins, they are assembled on separate peptide synthetases. plos.orghelsinki.finih.govplos.org The spumigin gene cluster (spu) and the aeruginosin gene cluster (aer) in N. spumigena are distinct, located approximately 133 kb apart in the genome of N. spumigena CCY9414. plos.org While there may be some partial similarity between the spu and aer gene clusters, phylogenetic analyses suggest they are unrelated in some strains. researchgate.netnih.gov
Despite being synthesized by separate machinery, the structural similarities between spumigins and aeruginosins have led to the hypothesis of a relationship between their biosynthetic pathways. researchgate.netplos.orgnih.govplos.orgnih.govmdpi.com
Co-localization and Interactions with Anabaenopeptin Gene Clusters
Genomic analysis of Sphaerospermopsis torques-reginae and Nodularia spumigena has shown that the spumigin (spu) and anabaenopeptin (apt) gene clusters are co-located in their genomes. mdpi.comresearchgate.netacs.orgresearchgate.netnih.govresearchgate.net These clusters are separated by a region containing genes, including the hphABCD cluster responsible for homoamino acid biosynthesis. mdpi.comresearchgate.netacs.orgresearchgate.netnih.gov This co-localization and the shared use of the hphABCD enzymes for the production of non-proteinogenic amino acids like l-Hph and l-Hty suggest a functional interaction and potential co-regulation between the spumigin and anabaenopeptin biosynthetic pathways. mdpi.comresearchgate.netacs.orgnih.gov
Pseudoaeruginosin Biosynthesis and Hybrid Structures
Iv. Mechanistic Investigations of Spumigin a Biological Activity
Serine Protease Inhibition Profile
Spumigins, including Spumigin A, demonstrate inhibitory activity against a range of serine proteases. mdpi.com These enzymes are crucial in various physiological processes, and their inhibition is a key area of therapeutic research. mdpi.com The inhibition profile of this compound and its analogues is primarily focused on enzymes involved in the blood coagulation cascade.
Thrombin is a critical serine protease that plays a central role in blood coagulation by converting fibrinogen to fibrin. nih.gov Spumigins have been identified as potent inhibitors of thrombin. mdpi.com Research has shown that spumigins possessing a (2S,4S)-4-methylproline central core exhibit significant inhibitory activity against thrombin, typically in the low micromolar range. mdpi.com This has led to the consideration of these compounds as potential leads for developing new direct thrombin inhibitors. mdpi.comresearchgate.net
The inhibitory activity is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific data for this compound is part of a broader class of compounds, studies on related spumigins provide insight into their potential. For instance, only three spumigins were initially reported with thrombin inhibition activity in the low micromolar range. mdpi.com Subsequent research on a library of spumigin analogues has expanded on these findings, showing a range of activities depending on their specific chemical structures. mdpi.comnih.gov
Table 1: Thrombin Inhibitory Activity of Selected Spumigins and Analogues This table presents data for a selection of spumigin compounds to illustrate the range of inhibitory activity against thrombin. Data is compiled from published research.
| Compound | Thrombin Ki (μM) | Thrombin IC50 (μM) |
| Spumigin J | 8.8 ± 0.9 | - |
| Spumigin K | 14 ± 2 | - |
| Analogue 11d | 11 ± 4 | - |
| Analogue 21a | 3.8 ± 0.4 | 4.2 ± 0.6 |
| Analogue 29a | 5.6 ± 0.3 | - |
Source: Data adapted from scientific publications. mdpi.comnih.govresearchgate.net
Trypsin is another key serine protease involved in digestion and other physiological processes. Spumigins have demonstrated notable activity as trypsin inhibitors. mdpi.com The main variant of spumigin E, which contains an argininal (B8454810) residue, is a potent trypsin inhibitor. acs.org A hybrid compound, pseudoaeruginosin NS1, which shares structural similarities with spumigins, was found to be a potent trypsin inhibitor with an IC50 value of 0.19 ± 0.04 μM. researchgate.net
The inhibitory potency of spumigin analogues against trypsin can vary significantly with structural modifications. For example, replacing a methyl ester with a free carboxylic acid on the l-arginine (B1665763) moiety can result in a more potent trypsin inhibitor. mdpi.comnih.gov
Table 2: Trypsin Inhibitory Activity of Selected Spumigin Analogues This table showcases the trypsin inhibitory activity for a selection of spumigin analogues.
| Compound | Trypsin Ki (μM) |
| Analogue 11g | - |
| Analogue 12g | 0.28 ± 0.04 |
| Analogue 21a | 1.4 ± 0.2 |
| Analogue 21b | 0.92 ± 0.08 |
Source: Data adapted from scientific publications. mdpi.comnih.gov
Factor Xa is a serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. nih.gov Inhibition of Factor Xa is a major strategy for anticoagulation therapy. nih.gov Spumigins have been shown to inhibit Factor Xa, an activity attributed to their structural mimicry of the D-Phe-Pro-Arg sequence. mdpi.comresearchgate.netnih.govresearchgate.net
The inhibitory activity of spumigin analogues against Factor Xa has been evaluated alongside their effects on thrombin and trypsin. mdpi.com Generally, structural changes that affect thrombin and trypsin inhibition also impact Factor Xa inhibition, though not always to the same degree. For instance, the presence of an additional methylene (B1212753) group in homophenylalanine compared to phenylalanine does not significantly affect Factor Xa inhibitory activity in certain analogues. mdpi.com
Table 3: Factor Xa Inhibitory Activity of Selected Spumigin Analogues This table provides Factor Xa inhibition data for a selection of spumigin analogues.
| Compound | Factor Xa Ki (μM) |
| Analogue 21a | 18 ± 4 |
| Analogue 21b | 29 ± 5 |
Source: Data adapted from scientific publications. mdpi.comnih.gov
The primary focus of research on this compound and its analogues has been on thrombin, trypsin, and Factor Xa. mdpi.com However, the broader class of serine protease inhibitors, known as serpins, can inhibit a variety of proteases, including chymotrypsin (B1334515) and plasmin. mdpi.com For example, soybean trypsin inhibitor also demonstrates some inhibition of chymotrypsin. While specific inhibitory data for this compound against a wider range of proteases like chymotrypsin or elastase is not extensively detailed in the reviewed literature, the potential for such interactions exists based on the general activity profile of this class of compounds. nih.govfrontiersin.org
Molecular Basis of Enzyme Interaction
The mechanism by which spumigins inhibit serine proteases is rooted in their chemical structure, which allows them to interact with the active site of these enzymes. mdpi.com
A key feature of the spumigin structure is its mimicry of the d-Phe-Pro-Arg sequence. mdpi.comresearchgate.netnih.govresearchgate.net This tripeptide sequence is a crucial recognition motif for the active site of serine proteases like thrombin. mdpi.com By mimicking this natural substrate sequence, spumigins can effectively bind to the enzyme's active site, thereby blocking its catalytic activity. mdpi.com This "substrate mimicry" is a common strategy employed by natural protease inhibitors. nih.govplos.org The interaction involves the inhibitor binding to the protease in a manner similar to a substrate, but it is hydrolyzed very slowly or not at all, leading to inhibition. mdpi.com
Active Site Binding Analysis (e.g., S1, S2, S3 Pockets)
This compound and its analogues exert their inhibitory effect on serine proteases, such as thrombin, by mimicking the D-Phe-Pro-Arg amino acid sequence, a canonical recognition motif for these enzymes. nih.govresearchgate.netnih.gov The binding mechanism involves the insertion of the inhibitor into the active site cleft of the protease, which is comprised of several specificity pockets, primarily S1, S2, and S3. researchgate.net
The active site of thrombin features a well-defined structure with distinct subsites that accommodate the inhibitor's residues. nih.gov
S1 Pocket: This is a deep, hydrophobic pocket that contains a critical aspartic acid residue (Asp189) at its base. researchgate.net This negatively charged residue is responsible for recognizing and forming strong ionic and hydrogen bonds with the positively charged guanidino group of the P1 arginine residue of the substrate or inhibitor. researchgate.netnih.gov The C-terminal arginine of this compound is designed to fit into this S1 pocket, which is a primary determinant of its binding affinity.
S2 Pocket: Located adjacent to the S1 pocket, the S2 subsite is a more extended, apolar, and hydrophobic region. researchgate.netnih.gov This pocket is well-suited to accommodate nonpolar, cyclic residues. In the case of this compound, the central (2S,4S)-4-methylproline or a substituted proline analogue occupies this P2 position, contributing to the inhibitor's affinity and selectivity through hydrophobic interactions. nih.govresearchgate.net
S3 Pocket: The S3 pocket is a relatively shallow and solvent-accessible area on the enzyme's surface. researchgate.net It accommodates the P3 residue of the inhibitor. In this compound, this position is occupied by a hydrophobic amino acid like D-homotyrosine or D-homophenylalanine (B556025), which establishes further hydrophobic interactions. nih.gov
Inhibitor Kinetics and Potency (K_i, IC_50 values)
The potency of this compound analogues as protease inhibitors is quantified by their inhibition constant (K_i) and half-maximal inhibitory concentration (IC_50). The K_i value represents the dissociation constant of the enzyme-inhibitor complex and is an intrinsic measure of binding affinity, whereas the IC_50 value is the concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. nih.gov
Studies on synthetic analogues of this compound have provided key insights into their inhibitory potency against thrombin and trypsin. The replacement of the natural (2S,4S)-4-methylproline core with other moieties, such as L-proline (B1679175) or an indoline (B122111) ring, has been a key area of investigation. For instance, analogues containing an L-proline central core have demonstrated potent thrombin inhibitory activity in the low micromolar range. nih.gov
The inhibitory activities of several this compound analogues are detailed in the table below.
Table 1: Inhibitory Potency (K_i) of this compound Analogues Against Thrombin and Trypsin
| Compound ID | Central Core | N-Terminal Moiety | C-Terminal Moiety | Thrombin K_i (μM) | Trypsin K_i (μM) | Reference |
|---|---|---|---|---|---|---|
| 11d | Indoline | D-Homophenylalanine | L-Arginine methyl ester | 11 ± 4 | Not Reported | nih.gov |
| 11c | Indoline | D-Phenylalanine | L-Arginine methyl ester | 92 ± 20 | Not Reported | nih.gov |
| 11h | Indoline | D-Homophenylalanine | L-Arginine methyl ester | 24 ± 8 | Not Reported | nih.gov |
| 11g | Indoline | D-Phenylalanine | L-Arginine methyl ester | 50 ± 9 | Not Reported | nih.gov |
| 12g | Indoline | D-Phenylalanine | L-Arginine (free acid) | 98 ± 26 | 0.28 ± 0.04 | nih.gov |
| 21a | L-Proline | D-Homophenylalanine | L-Arginine methyl ester | 3.8 ± 0.4 | Not Reported | nih.gov |
| 21b | L-Proline | D-Homophenylalanine | L-Arginine methyl ester | 3.9 ± 0.4 | Not Reported | nih.gov |
| 29a | Indoline | D-Leucine (B559557) | L-Arginine methyl ester | 5.6 ± 0.3 | Not Reported | nih.gov |
Data presented as mean ± standard deviation.
Structure-Activity Relationship (SAR) Studies for Protease Inhibition
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues correlates with their biological activity. nih.govnih.gov By systematically modifying different parts of the molecule—the central core, the N-terminal, and C-terminal residues—researchers have been able to delineate the key structural features required for potent and selective protease inhibition. nih.gov
Influence of Central Core Stereochemistry and Substitutions (e.g., (2S,4S)-4-methylproline vs. l-proline)
The central core of the spumigin structure, which occupies the S2 pocket of target proteases, plays a pivotal role in determining inhibitory potency. Natural spumigins containing a (2S,4S)-4-methylproline core exhibit significant inhibitory activity against serine proteases like thrombin and trypsin. nih.govnih.gov
To explore the SAR of this region, synthetic studies have replaced the (2S,4S)-4-methylproline with the less substituted L-proline. This modification proved to be highly effective. Analogues incorporating an L-proline central core were found to be potent thrombin inhibitors, with K_i values in the low micromolar range (e.g., 3.8 ± 0.4 μM and 3.9 ± 0.4 μM for compounds 21a and 21b, respectively). nih.gov This demonstrates that while the methylated proline is effective, the simpler L-proline scaffold can also establish highly favorable interactions within the S2 pocket, making it a viable and potentially more synthetically accessible alternative for developing thrombin inhibitors.
Impact of N-Terminal and C-Terminal Modifications
Modifications at both the N-terminus and C-terminus of the spumigin scaffold significantly influence their interaction with proteases.
The N-terminus of spumigins typically consists of a hydroxyl-containing lactic acid derivative followed by a hydrophobic amino acid that interacts with the S3 pocket. nih.gov SAR studies have shown that the nature of this hydrophobic residue is important. For example, in analogues containing an indoline core, extending the side chain from D-phenylalanine to D-homophenylalanine (adding one methylene group) resulted in an eight-fold increase in thrombin inhibition (K_i changing from 92 ± 20 μM to 11 ± 4 μM). nih.gov In another instance, replacing D-phenylalanine with D-leucine led to a nine-fold improvement in thrombin inhibitory activity. nih.gov These findings highlight the sensitivity of the S3 pocket to the size and shape of the N-terminal hydrophobic residue.
The C-terminus is characterized by a basic amino acid, typically arginine, which anchors the inhibitor in the S1 pocket. Variations in this residue, such as argininal, argininol, or methyllysine, are found in natural spumigins and represent points for modification to fine-tune potency and selectivity. nih.gov General studies on peptide modifications suggest that C-terminal amidation can enhance stability against proteolysis and improve biological activity by neutralizing the negative charge of the carboxyl group. frontiersin.org
Bioisosteric Replacements (e.g., Indoline Ring) and Their Effects on Potency and Selectivity
Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that retains similar biological activity but may alter physicochemical properties. In the context of this compound analogues, the (2S,4S)-4-methylproline central core has been replaced with a more rigid indoline ring scaffold. nih.gov
However, this replacement was found to be detrimental to thrombin inhibitory activity. When directly compared, analogues containing the indoline ring showed six- to nine-fold lower activity than their L-proline counterparts. nih.gov It is hypothesized that the additional aromatic ring of the indoline scaffold, when combined with the aromatic rings of N-terminal residues like phenylalanine or homophenylalanine, may lead to steric clashes within the confined space of the enzyme's active site. nih.gov This suggests that while rigidity can be a desirable trait in an inhibitor, the specific geometry and size of the indoline ring are not optimal for fitting into the S2 pocket of thrombin in this particular molecular context.
Role of Free Carboxylic Acid Moieties
The presence or absence of a free carboxylic acid at the C-terminus of the inhibitor has a profound and differential impact on its activity against various proteases. This feature is a critical determinant of both potency and selectivity. nih.gov
In a study of spumigin analogues, a compound with a free carboxylic acid on its C-terminal L-arginine residue (analogue 12g) showed a two-fold decrease in thrombin inhibitory activity compared to its corresponding methyl ester version (K_i = 98 ± 26 μM for the free acid vs. 44 ± 7 μM for the ester). nih.gov This indicates that for thrombin inhibition, masking the free carboxylate with an ester group is beneficial.
Conversely, the same free carboxylic acid was found to be highly advantageous for trypsin inhibition. The analogue with the free acid was the most potent trypsin inhibitor identified within the entire series of tested compounds, with a K_i value of 0.28 ± 0.04 μM. nih.gov This striking difference highlights the role of the C-terminal carboxylate in modulating selectivity between thrombin and trypsin, likely due to subtle differences in the S1 pocket architecture of the two enzymes. In some inhibitor classes, a terminal free carboxylic group has been shown to be essential for activity. mdpi.com
V. Synthetic Approaches to Spumigin a and Its Analogues
Chemical Synthesis Methodologies
The chemical synthesis of Spumigin A, a modified tetrapeptide, and its analogues involves the sequential coupling of amino acid residues and the introduction of specific non-proteinogenic moieties. The key challenge lies in the stereocontrolled formation of the peptide bonds and the handling of sensitive functional groups.
Solid-phase peptide synthesis (SPPS) has emerged as a highly efficient and widely used technique for the preparation of peptides and peptidomimetics, including spumigin analogues. mdpi.com The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. peptide.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing steps. peptide.com
The most common strategy for SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. sigmaaldrich.com In a typical Fmoc-based SPPS of a spumigin analogue, the C-terminal amino acid is first attached to a suitable resin, such as Rink amide resin, to yield a C-terminal amide upon cleavage. uci.edu The synthesis proceeds with the iterative deprotection of the N-terminal Fmoc group using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. uci.edunih.gov Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate the formation of the amide bond and minimize racemization. thaiscience.info
While a specific, detailed protocol for the total synthesis of this compound via SPPS is not extensively documented in publicly available literature, the synthesis of its analogues provides a clear blueprint. For instance, the synthesis of spumigin analogues with an indoline (B122111) or L-proline (B1679175) central core has been reported. nih.govnih.gov These syntheses would follow the general principles of Fmoc-SPPS, with the incorporation of the non-proteinogenic amino acids or their precursors at the appropriate position in the peptide sequence.
Solution-phase synthesis, also known as classical peptide synthesis, offers an alternative approach for the preparation of spumigins. peptide.com This method is particularly advantageous for large-scale synthesis and for the preparation of complex or highly modified peptides where solid-phase techniques might be challenging. peptide.com In solution-phase synthesis, the peptide chain is elongated in a stepwise manner in a suitable solvent, and the intermediate products are isolated and purified after each step. thaiscience.info
An improved solution-phase synthesis of triostin (B1172060) A, a related cyclic depsipeptide, has been reported, achieving a total yield of 17.5% over 13 steps, demonstrating the feasibility of this approach for complex peptide natural products. rsc.org The synthesis of spumigin analogues has also been achieved through solution-phase methods. For example, peptidic compounds analogous to this compound have been synthesized in a six-step protocol starting from L-proline methyl ester or D-leucine (B559557). The synthesis of spumigin analogues with an indoline ring involved coupling reactions in solution using reagents like N,N'-diisopropylcarbodiimide (DIC). nih.gov
A key aspect of solution-phase synthesis is the careful selection of protecting groups for the amino and carboxyl functions of the amino acids to prevent side reactions. The choice of coupling reagents is also critical to ensure high yields and minimize racemization. Reagents such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to be effective for both solution- and solid-phase peptide synthesis. thaiscience.info
Design and Synthesis of Spumigin Analogues
The design and synthesis of spumigin analogues are primarily driven by the desire to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.
Researchers have focused on modifying specific parts of the spumigin scaffold to enhance its inhibitory activity against serine proteases like thrombin. Spumigins are known to mimic the D-Phe-Pro-Arg sequence, which is crucial for binding to the active site of thrombin. nih.govnih.gov
One approach has been to replace the central (2S,4S)-4-methylproline core of naturally occurring spumigins. nih.gov A library of spumigin analogues was synthesized where this central core was replaced with either a more hydrophobic and rigid indoline ring or a more flexible L-proline core. nih.gov The rationale behind these modifications was to probe the hydrophobic S2 pocket of the thrombin active site and to understand the conformational requirements for optimal binding. nih.gov The results indicated that analogues containing the L-proline central core exhibited low micromolar thrombin inhibitory activity, suggesting that some flexibility in the core structure is tolerated and can lead to potent inhibitors. nih.govnih.gov
Structure-activity relationship (SAR) studies are fundamental to the rational design of more potent and selective spumigin analogues. nih.gov By systematically altering different parts of the molecule and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for the desired pharmacological effect. uci.edu
For spumigins, SAR studies have focused on their thrombin inhibitory activity. The data from these studies help in understanding how different functional groups and their stereochemistry contribute to the binding affinity with the target enzyme. For instance, the amino group of the C-terminal basic amino acid is known to bind to the S1 pocket of the thrombin active site. nih.gov
The following table summarizes the thrombin inhibitory activity of some spumigins and their analogues, providing insight into the SAR of this class of compounds.
| Compound | Thrombin Inhibition EC50 (µM) | Reference |
| This compound (racemate) | 7.5 | nih.gov |
| This compound | 2.1 | nih.gov |
| Spumigin J | 4.9 | nih.gov |
| L-proline core analogue | Low micromolar | nih.govnih.gov |
These data highlight the importance of the stereochemistry and the nature of the central core for thrombin inhibition. The development of quantitative structure-activity relationship (QSAR) models can further aid in the design of novel analogues with predicted activity. researchgate.netmdpi.com
Challenges and Innovations in Spumigin Chemical Synthesis
The chemical synthesis of spumigins and their analogues is not without its challenges. These include the potential for racemization during amino acid coupling, the formation of side products, and difficulties in purifying the final compounds. peptide.com The synthesis of peptides containing repetitive amino acid sequences can be particularly challenging due to aggregation and low yields. nih.gov
To overcome these challenges, several innovative strategies have been developed. The use of coupling additives like HOBt or HOAt can suppress racemization. peptide.com In solid-phase synthesis, the choice of resin and linker can significantly impact the outcome of the synthesis. peptide.com For instance, using a low-substitution resin can help to minimize aggregation. peptide.com
A recent innovation in SPPS is the development of "wash-free" synthesis protocols. These methods aim to reduce the large volumes of solvent typically used in SPPS by eliminating the washing steps after each coupling and deprotection cycle, making the process more environmentally friendly and efficient. Furthermore, the development of novel backbone-protecting groups and the use of pseudoprolines are strategies employed to disrupt aggregation during the synthesis of long or difficult peptide sequences. peptide.com The ongoing development of new coupling reagents and synthetic methodologies continues to facilitate the synthesis of complex natural products like this compound and its analogues, paving the way for the discovery of new therapeutic agents. sigmaaldrich.com
Vi. Ecological and Evolutionary Aspects of Spumigin a Production
Role in Cyanobacterial Chemical Ecology
The chemical ecology of cyanobacteria is a complex field that seeks to understand how chemical compounds mediate interactions between cyanobacteria and their environment, including other organisms. nih.gov Spumigins, as part of the rich chemical arsenal (B13267) of Nodularia spumigena, are believed to contribute significantly to the ecological success of this species.
The idea that secondary metabolites in cyanobacteria serve as a defense against grazing zooplankton is a long-standing hypothesis in aquatic ecology. While extensive research has focused on toxins like nodularin, the specific role of spumigins, including Spumigin A, as a feeding deterrent is an area of active investigation.
Studies have shown that blooms of Nodularia spumigena can have detrimental effects on grazers, and these effects are often attributed to the cocktail of bioactive compounds produced, which includes spumigins. nih.gov The presence of toxic phytoplankton can alter the feeding behavior of copepods, a major group of zooplankton grazers. nih.govresearchgate.net For instance, some copepod species have been observed to have high survival and active feeding on N. spumigena, leading to the accumulation of toxins within the animals. researchgate.net However, the specific contribution of this compound to grazer deterrence, separate from the potent hepatotoxin nodularin, has not been definitively established through direct feeding experiments. The complex mixture of peptides produced by N. spumigena makes it challenging to attribute grazing deterrence to a single compound without targeted studies. nih.govresearchgate.net
Allelopathy, the chemical inhibition of one organism by another, is a key competitive strategy in phytoplankton communities. researchgate.net Nodularia spumigena has been shown to exert allelopathic effects on other phytoplankton species, potentially contributing to its ability to form dense, monospecific blooms. ug.edu.ploup.comfigshare.comlu.se
Research has indicated that cell-free filtrates from Nodularia spumigena cultures can inhibit the growth of other microalgae, such as the green algae Chlorella vulgaris and Oocystis submarina. figshare.com Interestingly, some studies suggest that nodularin, the primary toxin produced by N. spumigena, is not the primary agent of these allelopathic interactions. lu.seresearchgate.netcapes.gov.br This has led to the hypothesis that other excreted secondary metabolites, such as spumigins, could be responsible for the observed inhibitory effects. The production of these allelochemicals can be influenced by environmental factors like temperature, with higher temperatures potentially increasing their production and, consequently, their allelopathic impact. figshare.com Furthermore, competitive interactions have been observed between different cyanobacteria, where the presence of one can negatively affect the growth of the other, a process likely mediated by such chemical compounds. ug.edu.pl
Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density, often mediated by small signaling molecules. nih.govnih.gov While quorum sensing has been identified in various bacteria, including some cyanobacteria, there is currently no direct scientific evidence to suggest that this compound functions as a quorum-sensing molecule in Nodularia spumigena. The regulation of the biosynthesis of complex peptides like spumigins is intricate and may involve various internal and external cues. nih.govmdpi.com Although some studies have explored quorum sensing in other cyanobacteria and its role in processes like biofilm formation and toxin production, a specific link to this compound has not been established. nih.govnih.gov
Genetic and Chemical Diversity of Spumigin-Producing Strains
Nodularia spumigena exhibits considerable genetic and chemical diversity, leading to the existence of different "chemotypes," each characterized by a distinct profile of secondary metabolites. nih.govresearchgate.net This diversity is a key aspect of its evolutionary ecology.
Studies have revealed significant variation in the production of non-ribosomal peptides (NRPs), including spumigins, among Nodularia spumigena strains isolated from different geographical locations. nih.govresearchgate.net For example, strains from the Baltic Sea have been found to be particularly rich in the diversity of these peptides compared to strains from Australian waters or Lake Iznik in Turkey. nih.govresearchgate.net
Within a single region, such as the Baltic Sea, multiple chemotypes of N. spumigena can coexist. nih.govresearchgate.net Research has identified distinct clusters of strains with similar NRP profiles, suggesting the presence of different subpopulations. nih.govnih.gov This chemical diversity is not necessarily structured by the year of isolation or the specific location within the Baltic Sea, indicating the persistent co-existence of these chemotypes. researchgate.net The production of different spumigin variants, along with other peptides like aeruginosins and anabaenopeptins, contributes to this chemical diversity. nih.govnih.gov Historical analysis of sediment cores from the Baltic Sea suggests that toxic Nodularia spumigena has been present for thousands of years, with evidence of the same two main subpopulations co-existing over this long period. nih.govresearchgate.net
The chemical diversity observed in Nodularia spumigena is closely linked to its genetic diversity. nih.govresearchgate.net Phylogenetic analyses based on genetic markers, such as the phycocyanin intergenic spacer region, have shown that strains cluster into distinct groups that correspond to their chemical profiles. nih.govresearchgate.net This indicates a strong genetic basis for the production of specific sets of peptides, including different spumigins.
The biosynthesis of these peptides is carried out by large, multi-enzyme complexes encoded by non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters. oup.comoup.com The variation in these gene clusters among different strains is responsible for the observed diversity in peptide production. For instance, two main chemotype clusters, designated CT_A and CT_B (with further sub-groups CT_B1, CT_B2, and CT_B3), have been identified in the Baltic Sea, each with a characteristic profile of anabaenopeptins, which helps to structure the chemotype clustering. researchgate.net This tight coupling of genetic and chemical diversity suggests that the production of specific peptide profiles, including different spumigins, is an evolutionarily selected trait that likely confers ecological advantages to the different strains.
Evolutionary Significance of NRPS Gene Clusters in Cyanobacteria
Non-Ribosomal Peptide Synthetase (NRPS) gene clusters are pivotal to the metabolic diversity observed in cyanobacteria, serving as evolutionary hotspots for the generation of novel bioactive compounds. The evolution of these clusters is a dynamic process that significantly contributes to the ecological success and chemical richness of cyanobacterial species. The structural diversity of the resulting peptides, including compounds like spumigins and the related aeruginosins, is a direct consequence of a variety of evolutionary mechanisms acting on their biosynthetic gene clusters (BGCs).
The primary drivers behind the evolution of NRPS gene clusters in cyanobacteria are horizontal gene transfer (HGT), gene duplication, recombination, and gene loss. asm.orgbiorxiv.orgnih.gov HGT allows for the rapid acquisition of entire biosynthetic pathways, enabling a cyanobacterium to produce a new compound without evolving the pathway from scratch. nih.govnih.gov This is particularly important for secondary metabolites that confer a selective advantage, such as defense against predators or adaptation to specific environmental stresses. biorxiv.org Recombination within and between different NRPS clusters can lead to the shuffling of domains and modules, creating novel enzyme assemblies that produce new chemical structures. asm.org Conversely, gene loss can streamline a pathway, leading to the production of less complex, but still potentially bioactive, congeners. oup.com
A fascinating case study in NRPS evolution is the relationship between the biosynthetic pathways for spumigins and aeruginosins. Although these two families of linear peptides are structurally similar, phylogenetic analyses indicate that their respective gene clusters are evolutionarily unrelated. researchgate.netnih.gov In cyanobacterial genera like Microcystis and Planktothrix, the aeruginosin synthetase (aer) gene clusters are believed to have descended from a common ancestor. Their subsequent diversification into a wide array of aeruginosin variants has been largely driven by HGT and recombination events. asm.orgnih.govnih.govpasteur.fr
The plasticity of the aer gene cluster is evident in the variations observed among different strains. While core NRPS modules often remain highly similar, significant differences are found in the genes encoding "tailoring" enzymes, such as halogenases and sulfotransferases. nih.govnih.gov This variability accounts for the structural peculiarities seen in different aeruginosin congeners. For instance, the sporadic distribution of halogenase genes within the clusters of Microcystis strains suggests a complex evolutionary history involving repeated gene loss events, explaining why some strains produce chlorinated peptides while others produce only non-chlorinated versions. oup.com
In contrast, the spumigin (spu) gene cluster found in Nodularia spumigena represents a distinct evolutionary trajectory. researchgate.netnih.gov This 21-kb gene cluster is responsible for assembling spumigins and includes the enzymatic machinery required to synthesize the unusual amino acid 4-methyl-proline (mPro). researchgate.net Remarkably, some strains of Nodularia spumigena have been shown to possess and simultaneously express both the spu gene cluster and a separate, compact 18-kb aer gene cluster, allowing them to produce both families of protease inhibitors concurrently. nih.gov This demonstrates how cyanobacteria can acquire and maintain distinct, unrelated NRPS gene clusters to expand their chemical arsenal. The evolution of these clusters highlights a key strategy for adaptation, where genetic modularity and exchange generate a vast chemodiversity from a limited set of biosynthetic principles.
Vii. Advanced Research Directions and Methodological Innovations
Omics Technologies in Spumigin Research
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological systems involved in spumigin production and activity. Integrating these approaches allows researchers to connect genetic potential with expressed molecules and their functions. researchgate.net
Genomics and Transcriptomics for Novel Gene Cluster Discovery
Genomics plays a fundamental role in identifying the biosynthetic gene clusters (BGCs) responsible for spumigin production. The spumigin (spu) gene cluster, approximately 21 kb in size in Nodularia spumigena, encodes the non-ribosomal peptide synthetase (NRPS) enzymes and other proteins necessary for spumigin biosynthesis. researchgate.netnih.gov Comparative genomics of different cyanobacterial strains, such as N. spumigena and Sphaerospermopsis torques-reginae, has revealed the location and organization of the spumigin BGCs, sometimes co-located with other peptide BGCs like anabaenopeptins. acs.orgnih.govresearchgate.net Transcriptomics complements genomics by providing insights into gene expression patterns under various environmental conditions, helping to understand when and why the spumigin BGC is activated. syncell.comnih.gov This is particularly relevant for bloom-forming cyanobacteria like N. spumigena, where environmental factors influence the production of secondary metabolites. helsinki.fi Genome mining, facilitated by tools like antiSMASH, allows for the identification of known and potentially novel BGCs, including those that might be "silent" under standard laboratory conditions. researchgate.netnih.gov
Proteomics and Metabolomics for Peptide Profiling and Pathway Elucidation
Proteomics focuses on the suite of proteins expressed by an organism, including the NRPS enzymes and tailoring enzymes involved in spumigin biosynthesis. syncell.com Metabolomics, on the other hand, provides a snapshot of the small molecules produced, directly identifying spumigin variants and related peptides. researchgate.net Liquid chromatography-mass spectrometry (LC-MS/MS) is a key technique used in metabolomics for the identification and structural characterization of spumigins and other non-ribosomal peptides. acs.orgresearchgate.netmdpi.comacs.org
Integrating proteomic and metabolomic data allows for the correlation of gene expression (from transcriptomics), protein production (from proteomics), and the resulting metabolic profile (from metabolomics). researchgate.netnih.gov This multi-omics approach is powerful for:
Peptide Profiling: Identifying the diversity of spumigin variants produced by different strains or under different conditions. mdpi.com Studies have shown variations in peptide profiles among N. spumigena isolates from different geographical regions. mdpi.comresearchgate.net
Pathway Elucidation: Confirming the enzymatic steps involved in spumigin biosynthesis and identifying the specific domains within the NRPS enzymes responsible for incorporating particular amino acids or modifying the peptide structure. researchgate.netresearchgate.net For example, the organization of genes in the spumigin BGC suggests a pathway for the biosynthesis of precursors like 4-(4-hydroxyphenyl)-2-acid (Hpoba). acs.orgresearchgate.net
Computational and Structural Biology Approaches
Computational and structural biology techniques provide detailed insights into the molecular interactions of spumigins and the three-dimensional structures of the enzymes involved in their biosynthesis or targeted by these compounds.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the binding pose and affinity of a ligand (like spumigin A) to a target protein (such as a serine protease). cimap.res.inresearchgate.net This method helps to understand how this compound might interact with the active site of its target enzymes at an atomic level. cimap.res.in
Molecular dynamics (MD) simulations extend docking studies by simulating the movement and interactions of the ligand-protein complex over time. cimap.res.inresearchgate.netresearchgate.net MD simulations can provide information about the stability of the complex, conformational changes upon binding, and the dynamics of specific interactions, offering a more realistic view than static docking poses. cimap.res.inutupub.fiplos.org While specific detailed findings on molecular docking and MD simulations solely for this compound were not extensively detailed in the search results, these techniques are commonly applied to study the interactions of related protease inhibitors from cyanobacteria, such as aeruginosins and suomilide, which share structural features and target similar enzymes. acs.orgresearchgate.netutupub.fi These studies on related compounds demonstrate the applicability and value of these computational methods in understanding the binding mechanisms of spumigin-like molecules.
X-ray Crystallography and NMR Spectroscopy for 3D Structure Elucidation of Spumigin-Enzyme Complexes
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful experimental techniques for determining the three-dimensional structures of molecules and their complexes. nih.gov X-ray crystallography can provide high-resolution structures of proteins, including enzymes, and their complexes with bound ligands like this compound. This reveals the precise arrangement of atoms at the binding site and the nature of the interactions (e.g., hydrogen bonds, van der Waals forces). acs.orgnih.gov
NMR spectroscopy provides information about the structure, dynamics, and interactions of molecules in solution. nih.govmdpi.com It can be used to study the conformation of this compound itself, its binding to target proteins, and conformational changes in the protein upon ligand binding. acs.org While direct examples of X-ray crystallography or detailed NMR studies specifically of this compound bound to its enzyme targets were not prominently found, these techniques have been successfully applied to structurally related cyanobacterial protease inhibitors and their complexes, providing valuable insights into their mechanisms of inhibition. acs.orgnih.govusp.br The combination of NMR and X-ray crystallography offers unique advantages for elucidating the structural basis of protein complex assembly. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. wikipedia.orgamazon.commdpi.com In the context of spumigins, QSAR models can be developed using a series of spumigin variants and their measured inhibitory activities against specific proteases. nih.gov
By correlating structural descriptors (numerical representations of molecular features) with biological activity (e.g., IC50 values for protease inhibition), QSAR models can:
Identify the structural features of spumigins that are important for their activity. researchgate.netnih.gov
Predict the activity of new, untested spumigin analogues or designed compounds. wikipedia.orgamazon.com
Guide the rational design of spumigin derivatives with improved potency or selectivity for particular protease targets. amazon.commdpi.com
Although specific QSAR studies focused solely on a diverse library of this compound analogues were not extensively detailed in the search results, QSAR is a widely used technique in drug discovery and natural product research to optimize the activity of lead compounds based on their structural properties. amazon.commdpi.com The development of QSAR models for spumigins would be a valuable step in understanding their structure-activity relationships and facilitating the design of more effective inhibitors.
Data Table: Key Biosynthetic Gene Cluster Information
| Cyanobacterial Species | Gene Cluster Name | Size (approx.) | Key Enzymes/Domains | References |
| Nodularia spumigena CCY9414 | spu | 21 kb | NRPS enzymes, enzymes for mPro synthesis | researchgate.netnih.gov |
| Sphaerospermopsis torques-reginae ITEP-024 | spu | - | NRPS enzymes, linked to L-Hph biosynthetic enzymes | acs.orgnih.govresearchgate.net |
| Nodularia spumigena CENA596 | spumigin | - | Encodes for spumigin production | researchgate.netresearchgate.netmdpi.com |
Data Table: Spumigin Structural Components
| Component Type | Examples of Moieties Found in Spumigins | References |
| N-terminal | Hydroxyphenyl lactic acid, D-homotyrosine | researchgate.netnih.gov |
| Central | Proline, 4-methylproline (mPro) | researchgate.netnih.govnih.gov |
| C-terminal | Lysine (B10760008) or arginine derivative (e.g., argininal (B8454810), argininol) | researchgate.netnih.govusp.br |
| Unusual Amino Acids | 4-methylproline (mPro) | researchgate.netnih.govhelsinki.fi |
Chemoenzymatic Synthesis and Biosynthetic Engineering
Chemoenzymatic synthesis and biosynthetic engineering represent powerful approaches for the production and diversification of complex natural products like this compound. nih.govrsc.orgisomerase.com These methods leverage the specificity and efficiency of enzymatic reactions, often in combination with chemical synthesis steps, to overcome limitations associated with traditional total synthesis or sole microbial fermentation. nih.govrsc.org The elucidation of the spumigin biosynthetic gene cluster (spu) in organisms like Nodularia spumigena and Sphaerospermopsis torques-reginae has provided a genetic blueprint for these engineering efforts. nih.govresearchgate.netacs.org The spu gene cluster in N. spumigena is approximately 21 kb and encodes the NRPS machinery responsible for assembling the spumigin tetrapeptide. nih.govresearchgate.netplos.org
Biosynthetic engineering of spumigin production involves manipulating the genes and enzymes within this cluster to enhance yield, introduce structural modifications, or produce novel analogues. isomerase.comgoogle.comacs.org This can include altering substrate specificity of NRPS modules, introducing tailoring enzymes, or co-expressing parts of the pathway in heterologous hosts. google.comacs.org The close relationship between the spumigin and aeruginosin biosynthetic pathways in N. spumigena, which are encoded by distinct but related gene clusters (spu and aer, respectively), also offers opportunities for hybrid approaches. researchgate.netresearchgate.netplos.org
Directed Evolution of Biosynthetic Enzymes
Directed evolution is a key strategy within biosynthetic engineering to improve the activity, specificity, and efficiency of the enzymes involved in the this compound biosynthetic pathway. illinois.edunih.gov NRPS enzymes, with their modular structure comprising domains like adenylation (A), thiolation (T or PCP), and condensation (C) domains, are prime targets for directed evolution. nih.gov The A domain, responsible for recognizing and activating specific amino acids, is particularly important for determining the building blocks incorporated into the peptide chain. researchgate.netplos.orgnih.gov
By applying directed evolution techniques, such as random mutagenesis and screening or selection, researchers can generate enzyme variants with altered substrate preferences or enhanced catalytic rates. illinois.edunih.gov For instance, modifying the substrate specificity of an A domain within the spumigin NRPS could allow for the incorporation of non-native amino acids, leading to the production of this compound analogues with potentially altered properties. While specific detailed research findings on the directed evolution of this compound biosynthetic enzymes were not extensively detailed in the search results, the principle is well-established for other NRPS systems and related enzymes involved in natural product biosynthesis. illinois.edunih.gov
Directed evolution can also be applied to tailoring enzymes within the spumigin pathway, such as those responsible for modifications like methylation or reduction, to alter the final structure of the spumigin molecule. nih.govresearchgate.net The spumigin NRPS in N. spumigena features a reductive loading and release mechanism, resulting in peptide aldehydes. nih.gov Enzymes involved in this reductive step could be targets for directed evolution to potentially influence the nature of the C-terminal modification.
Hybrid Biosynthesis for Novel Spumigin Derivatives
Hybrid biosynthesis involves combining components from different biosynthetic pathways, either within the same organism or by co-expressing gene clusters in a heterologous host, to generate novel natural product structures. helsinki.fibiorxiv.org Given the co-occurrence and structural similarities between spumigins and aeruginosins in N. spumigena, hybrid biosynthesis is a promising avenue for creating novel spumigin derivatives. researchgate.netresearchgate.netplos.org
Studies have already suggested the existence of hybrid pathways in N. spumigena, leading to the production of molecules like pseudoaeruginosins, which appear to be formed through a joint action of the aeruginosin and spumigin biosynthetic pathways. helsinki.fi Pseudoaeruginosins contain structural elements characteristic of both families, such as the 4-methylproline (4-mPro) moiety typically found in spumigins, combined with parts of the aeruginosin structure. helsinki.fi This natural hybrid production provides a basis for engineered hybrid biosynthesis.
Researchers can explore the exchange of modules or domains between the spumigin and aeruginosin NRPS assembly lines. For example, replacing an A domain in the spumigin NRPS with an A domain from the aeruginosin NRPS that recognizes a different amino acid could lead to a spumigin-aeruginosin chimeric peptide. Similarly, incorporating tailoring enzymes from the aeruginosin pathway (e.g., halogenases or sulfotransferases) asm.org into a spumigin-producing strain could introduce new functional groups onto the spumigin scaffold.
Furthermore, co-expressing the spumigin biosynthetic gene cluster, or parts of it, alongside gene clusters for other non-ribosomal peptides or polyketides in a suitable host organism allows for combinatorial biosynthesis. isomerase.com This can lead to the production of highly diverse libraries of hybrid molecules, which can then be screened for desired biological activities. The understanding of the genetic organization and enzymatic steps of the spumigin pathway is crucial for rational design in these hybrid biosynthetic approaches. researchgate.netacs.org
Data Table Examples (Illustrative based on concepts, specific data would require experimental results):
Table 1: Potential Substrate Specificity of Spumigin NRPS Adenylation Domains
| NRPS Module | Putative Adenylation Domain Substrate (Native) | Potential Engineered Substrate (via Directed Evolution) |
| SpuA Module 1 | Hydroxyphenyl lactic acid / D-Homotyrosine | Modified Hydroxyphenyl lactic acid analogues |
| SpuB Module 2 | Proline or 4-Methylproline | Non-native cyclic amino acids |
| SpuC Module 3 | Arginine or Lysine | Modified basic amino acids |
Table 2: Examples of Hybrid Spumigin-Aeruginosin Derivatives
| Derivative Name | Proposed Originating Pathways | Key Structural Features (Hybrid) |
| Pseudoaeruginosin A | Spumigin + Aeruginosin | Contains 4-Methylproline (from Spumigin) and elements of Aeruginosin scaffold helsinki.fi |
| Engineered Hybrid 1 | Spumigin + Aeruginosin | Spumigin backbone with Aeruginosin tailoring group |
| Engineered Hybrid 2 | Spumigin + Other NRPS | Spumigin module incorporated into a different peptide scaffold |
Q & A
Q. What is the structural configuration of Spumigin A, and how does it influence thrombin inhibition?
- Methodological Answer : this compound's structure can be determined via X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Its thrombin inhibitory activity (EC50 = 2.1 μM for purified form) is linked to specific binding motifs, such as arginine mimetics, which competitively block thrombin's active site. Structural optimization (e.g., stereochemical purity) significantly enhances potency, as seen in the EC50 reduction from 7.5 μM (racemate) to 2.1 μM (purified form) .
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
- Methodological Answer : Synthesis involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by cyclization to stabilize the macrocyclic structure. Purification via reversed-phase HPLC ensures >95% purity, validated by mass spectrometry. Experimental sections in primary literature should detail reagent ratios, reaction times, and chromatographic conditions to enable reproducibility .
Q. What in vitro assays are recommended to evaluate this compound's thrombin inhibition?
- Methodological Answer : Use fluorogenic substrate assays (e.g., Boc-Val-Pro-Arg-AMC) to measure thrombin activity. Pre-incubate this compound with thrombin at varying concentrations (1–50 μM) and quantify inhibition via fluorescence kinetics. Normalize data against controls and calculate EC50 using nonlinear regression models (e.g., GraphPad Prism) .
Q. How does this compound's thrombin inhibition compare to other inhibitors in preliminary studies?
- Methodological Answer : Compare EC50 values across analogues (e.g., Spumigin J: 4.9 μM) and established inhibitors like argatroban (EC50 ~0.01 μM). Highlight this compound's moderate potency but structural uniqueness, which may offer advantages in selectivity or toxicity profiles .
Q. What spectroscopic techniques confirm this compound's purity post-synthesis?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (1H, 13C) to confirm stereochemistry. Purity ≥95% is verified via HPLC with UV detection at 214 nm. Document retention times and spectral peaks in supplementary materials .
Advanced Research Questions
Q. How can researchers optimize this compound's thrombin inhibitory activity through structural modifications?
- Methodological Answer : Employ structure-activity relationship (SAR) studies by synthesizing analogues with substitutions at key residues (e.g., replacing non-polar side chains with charged groups). Test variants in thrombin inhibition assays and use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Prioritize modifications that reduce EC50 without increasing cytotoxicity .
Q. How should contradictory EC50 values between racemate and purified this compound be analyzed?
- Methodological Answer : Address discrepancies by replicating synthesis and purification protocols. Compare racemate vs. enantiopure forms in dose-response assays, controlling for batch variability. Use statistical tests (e.g., ANOVA) to confirm significance. Contradictions may arise from stereochemical impurities or assay conditions (e.g., buffer pH, enzyme concentration) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Standardize reaction conditions (temperature, solvent purity) and implement quality-control checkpoints (e.g., intermediate characterization via LC-MS). Use design-of-experiment (DoE) frameworks to identify critical parameters (e.g., cyclization time) and optimize reproducibility .
Q. What statistical approaches validate dose-response relationships of this compound analogues?
- Methodological Answer : Fit data to a four-parameter logistic model (4PL) to calculate EC50 and Hill coefficients. Assess goodness-of-fit via R² and residual plots. Use bootstrapping for confidence intervals and report variability across biological replicates. Avoid overinterpretation of single-experiment data .
Q. How to design a study assessing this compound's synergistic effects with other anticoagulants?
- Methodological Answer : Apply the PICO framework:
- Population : In vitro thrombin models or animal thrombosis models.
- Intervention : this compound combined with heparin/direct oral anticoagulants (DOACs).
- Comparison : Monotherapy vs. combination therapy.
- Outcome : Synergy quantified via combination index (CI) using the Chou-Talalay method.
Include dose-matrix experiments and statistical power analysis to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
